
2,3-Dimethyl-9(10H)-anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-9(10H)-anthracenone is an organic compound belonging to the anthracene family. It is characterized by the presence of two methyl groups at the 2 and 3 positions and a ketone group at the 9 position of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9(10H)-anthracenone typically involves the Friedel-Crafts acylation of 2,3-dimethylanthracene with an appropriate acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation: 2,3-Dimethylanthracene is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of AlCl3 to form the corresponding ketone.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,3-Dimethyl-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 2,3-Dimethyl-9(10H)-anthracenol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
2,3-Dimethyl-9(10H)-anthracenone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-9(10H)-anthracenone involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits fluorescence and phosphorescence, making it useful in imaging applications.
Molecular Interactions: It can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and binding properties.
類似化合物との比較
2,3-Dimethyl-9(10H)-anthracenone can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Lacks the ketone group, resulting in different reactivity and photophysical properties.
1,4-Dihydroxy-2,3-Dimethyl-9,10-Anthraquinone: Contains hydroxyl groups, leading to different solubility and chemical behavior.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of substitution on the anthracene ring.
Each of these compounds has unique properties and applications, highlighting the versatility of the anthracene scaffold in chemical research.
特性
CAS番号 |
62170-37-0 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
2,3-dimethyl-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
InChIキー |
FYUFQYJYIHJBDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


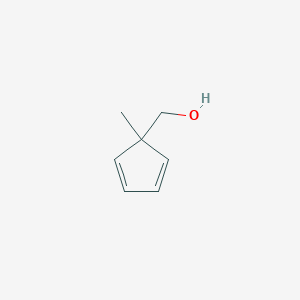
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)


![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
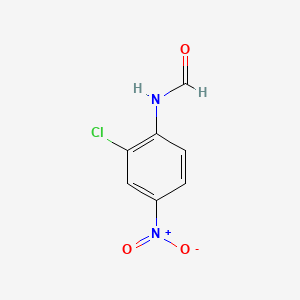
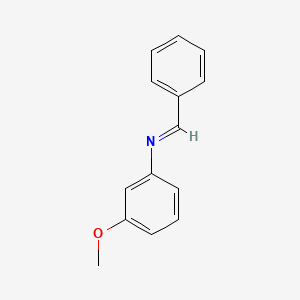
![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
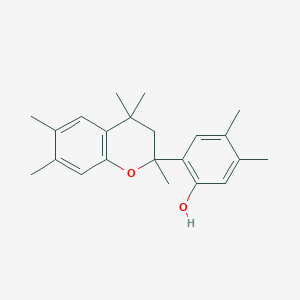
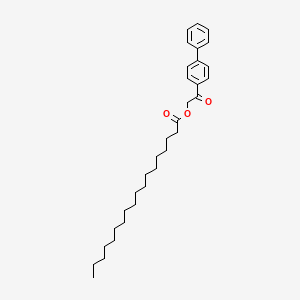
![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)


